Cas no 88543-09-3 (Phenol, 2-[2-[methyl(phenylmethyl)amino]propyl]-)

Phenol, 2-[2-[methyl(phenylmethyl)amino]propyl]- structure
88543-09-3 structure
Product name:Phenol, 2-[2-[methyl(phenylmethyl)amino]propyl]-
CAS No:88543-09-3
MF:C17H21NO
MW:255.35474
CID:629223
PubChem ID:71318622

Phenol, 2-[2-[methyl(phenylmethyl)amino]propyl]- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-[2-[methyl(phenylmethyl)amino]propyl]-
    • 2-[2-[benzyl(methyl)amino]propyl]phenol
    • DTXSID80748711
    • 2-{2-[Benzyl(methyl)amino]propyl}phenol
    • 88543-09-3
    • Inchi: InChI=1S/C17H21NO/c1-14(12-16-10-6-7-11-17(16)19)18(2)13-15-8-4-3-5-9-15/h3-11,14,19H,12-13H2,1-2H3
    • InChI Key: SVGLGPPTNGZXTK-UHFFFAOYSA-N
    • SMILES: CC(CC1=CC=CC=C1O)N(C)CC2=CC=CC=C2

Computed Properties

  • Exact Mass: 255.162314293g/mol
  • Monoisotopic Mass: 255.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 23.5Ų

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